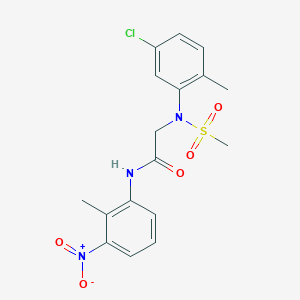

N~2~-(5-chloro-2-methylphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N2-(5-chloro-2-methylphenyl)-N1-(2-methyl-3-nitrophenyl)-N2-(methylsulfonyl)glycinamide often involves multi-step reactions, including cyclization, condensation, and substitution reactions. Techniques such as [2,3]-sigmatropic rearrangement, vicarious nucleophilic substitution, and Mannich reactions are employed to introduce specific functional groups and achieve desired structural configurations (Christov & Ivanov, 2004), (Hernández-Toribio, Gómez Arrayás, & Carretero, 2008).

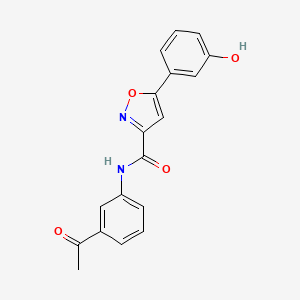

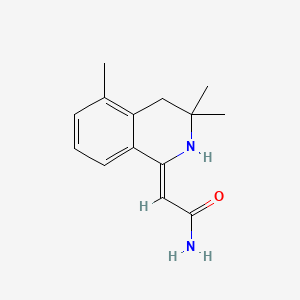

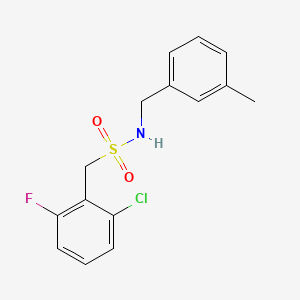

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and UV-Vis are utilized to determine the molecular structure and confirm the placement of functional groups. These techniques provide insights into the planarity of certain rings, the presence of intermolecular hydrogen bonds, and the overall 3D structure of the molecule, which is crucial for understanding its reactivity and interactions (Al-Hourani et al., 2015), (Sarojini et al., 2013).

Chemical Reactions and Properties

N2-(5-chloro-2-methylphenyl)-N1-(2-methyl-3-nitrophenyl)-N2-(methylsulfonyl)glycinamide participates in various chemical reactions, highlighting its reactivity towards electrophiles, nucleophiles, and under conditions promoting cyclization and rearrangement. These reactions are influenced by the presence of specific substituents and functional groups, which dictate the regioselectivity and outcomes of the reactions (Grzegożek et al., 1991).

Physical Properties Analysis

The physical properties, including solubility, melting points, and thermal stability, are assessed using methods like thermo gravimetric analysis (TGA) and differential thermal analysis (DTA). These properties are essential for understanding the compound's behavior under various conditions and its suitability for different applications (Sarojini et al., 2013).

Chemical Properties Analysis

Chemical properties, such as reactivity towards different classes of reagents, stability under various conditions, and the ability to undergo specific reactions, are explored to understand the compound's potential applications and interactions with biological systems. Studies focusing on the molecular docking and interaction with enzymes highlight the compound's bioactive potential and its interaction with biological targets (Al-Hourani et al., 2020).

Wissenschaftliche Forschungsanwendungen

Potential Therapeutic Agent for Postmenopausal Osteoporosis

A study by Cho et al. (2020) explored the osteoclast inhibitory activity of a novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), and its derivatives including N-2-(5-chloro-2-methylphenyl)-N-1-(2-methyl-3-nitrophenyl)-N-2-(methylsulfonyl)glycinamide (PMSA-5-Cl). This compound demonstrated an ability to prevent bone loss in ovariectomized (OVX) mice, suggesting its potential as a therapeutic agent for postmenopausal osteoporosis. PMSA-5-Cl specifically suppressed mitogen-activated protein kinase (MAPK) signaling pathways and blocked nuclear localization of the master transcription factor NFATc1 (Cho et al., 2020).

Role in Pesticide Development

Borys et al. (2012) reported on the synthesis of tribromomethyl phenyl sulfone derivatives as potential pesticides. This research is significant in understanding the role of sulfone compounds, such as N2-(5-chloro-2-methylphenyl)-N1-(2-methyl-3-nitrophenyl)-N2-(methylsulfonyl)glycinamide, in the development of new pesticides. They highlighted the role of a halogenmethylsulfonyl moiety, which is a key feature in many active herbicides and fungicides (Borys et al., 2012).

Application in Molecular Studies and Computational Analysis

A study by Murthy et al. (2018) focused on a structurally similar compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), derived from a similar process to that of N2-(5-chloro-2-methylphenyl)-N1-(2-methyl-3-nitrophenyl)-N2-(methylsulfonyl)glycinamide. They conducted a comprehensive structural and electronic analysis using computational methods. This study provides insight into the application of these compounds in advanced molecular and computational studies (Murthy et al., 2018).

Eigenschaften

IUPAC Name |

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-methyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O5S/c1-11-7-8-13(18)9-16(11)20(27(3,25)26)10-17(22)19-14-5-4-6-15(12(14)2)21(23)24/h4-9H,10H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOOHHKYOHBKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chlorobenzyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4618875.png)

![5,7-dimethyl-3-(pentylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4618887.png)

![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4618891.png)

![4-methoxy-N-[3-(3-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4618893.png)

![2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4618897.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4618904.png)

![6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one](/img/structure/B4618912.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B4618929.png)